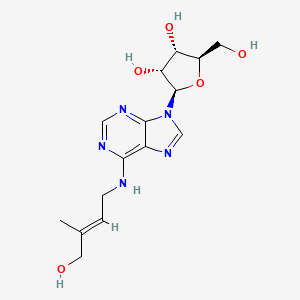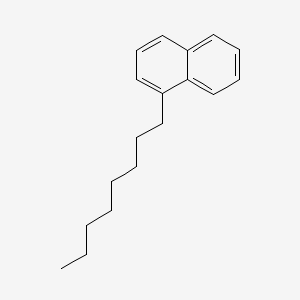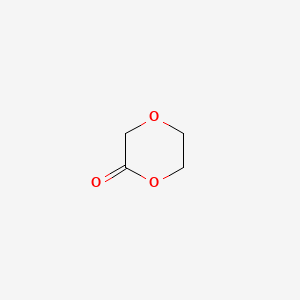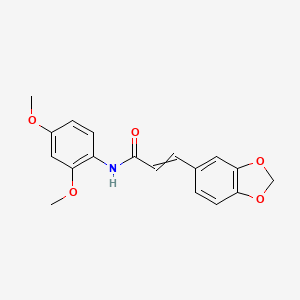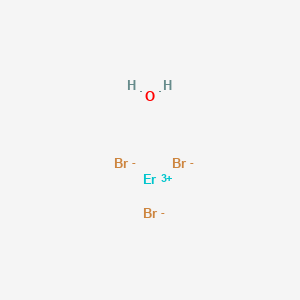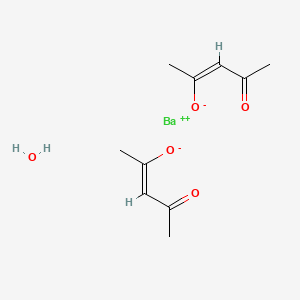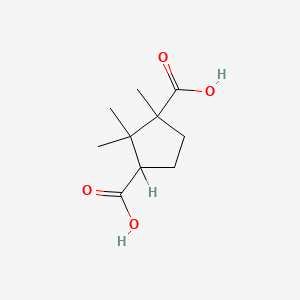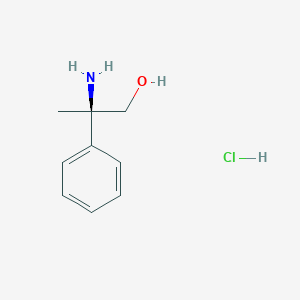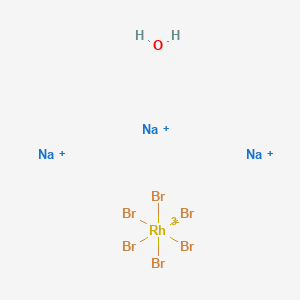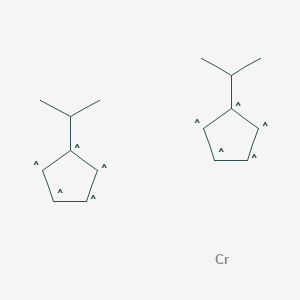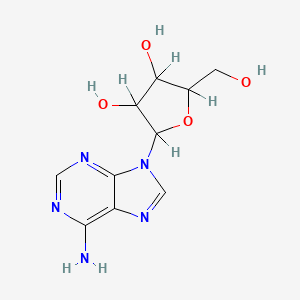
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
- The compound has been used in the synthesis of various derivatives, such as 9-[2-(2-hydroxymethyl-2-methyl-, -(2-acetoxymethyl-2-methyl-, -(2,2-di(hydroxymethyl)-, and -(2,2-di(acetoxymethyl)-1,3-dioxan-5-yl)ethyl] derivatives of guanine and 2-aminopurine (Kim, Lee, & Kim, 2000). These derivatives play a significant role in biochemical research and drug development.
Antiviral Applications
- It has been involved in the synthesis of oral prodrugs with improved bioavailability, particularly for antiherpesvirus agents (Harnden et al., 1989).
Corrosion Inhibition
- The compound, identified as adenosine, exhibits corrosion inhibition properties for mild steel in hydrochloric acid solution. It acts as a mixed-type inhibitor, interfering with both anodic and cathodic reactions (Sin et al., 2017).
Immunobiological Activity
- Derivatives of this compound, specifically 2-amino-3-(purin-9-yl)propanoic acids, have shown immunostimulatory and immunomodulatory potency, enhancing the secretion of certain chemokines (Doláková et al., 2005).
Antiviral and Anticancer Research
- Derivatives such as (1S,2R,3R,4R)-4-(6-aminopurin-9-yl)-2-hydroxymethylcyclopentane-1,3-diol have been synthesized and found effective against Epstein–Barr virus, highlighting its significance in antiviral and potentially anticancer research (Yin & Schneller, 2005).
Polymer Synthesis
- It has been utilized in the synthesis of copolymers with maleic anhydride, resulting in polymers that exhibit properties similar to natural polynucleotides, which could have significant implications in biopolymer research (Han, Park, Cho, & Chang, 1996).
Carcinogenic and Mutagenic Studies
- The compound's derivatives have been investigated for their potential in inducing gene mutation and cell transformation in mammalian cells, contributing to the understanding of carcinogenesis and mutagenesis (Barrett, 1981).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves the protection of the hydroxyl groups followed by the introduction of the purine ring and the deprotection of the hydroxyl groups.", "Starting Materials": [ "D-glucose", "6-chloropurine", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Protection of the hydroxyl groups of D-glucose using acetic anhydride and triethylamine", "Introduction of the purine ring by reacting 6-chloropurine with the protected D-glucose in the presence of sodium borohydride", "Deprotection of the hydroxyl groups using hydrochloric acid and sodium hydroxide", "Purification of the product using ethanol and water" ] } | |
CAS-Nummer |
3228-71-5 |
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-KMPDEGCQSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Color/Form |
Crystals from water Needles from wate |
melting_point |
500 to 518 °F (NTP, 1992) 257.0-257.5 °C (0.4 H2O) |
Physikalische Beschreibung |
Vidarabine is a white to off-white crystalline powder. (NTP, 1992) |
Löslichkeit |
[ug/mL] less than 1 mg/mL at 70° F (NTP, 1992) The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/ In water, 8.23X10+3 mg/L at 25 °C (est) |
Dampfdruck |
6.0X10-15 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


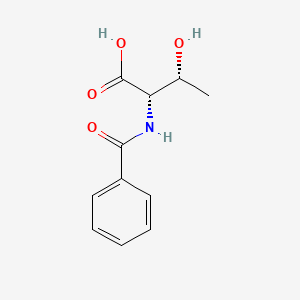
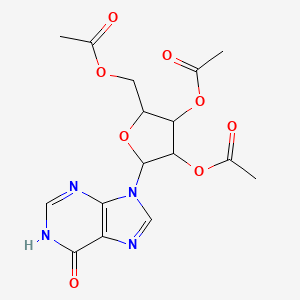
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)
